Cas no 51146-53-3 (2-Deoxy-2-fluoro-D-galactose)
2-Deoxy-2-fluoro-D-galactose Chemical and Physical Properties
Names and Identifiers
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- 2-Deoxy-2-fluoro-D-galactose
- D-Galactose,2-deoxy-2-fluoro-
- 2-FLUORO-2-DEOXY-D-GALACTOPYRANOSE
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- MDL: MFCD00061625
Computed Properties
- Exact Mass: 182.05900
- Monoisotopic Mass: 182.05905161g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 98Ų
Experimental Properties
- Melting Point: 131-135
- Stability/Shelf Life: Moisture Sensitive
- PSA: 90.15000
- LogP: -2.24420
2-Deoxy-2-fluoro-D-galactose Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Deoxy-2-fluoro-D-galactose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D233000-10mg |
2-Deoxy-2-fluoro-D-galactose |
51146-53-3 | 10mg |
$ 111.00 | 2023-09-08 | ||
| TRC | D233000-25mg |
2-Deoxy-2-fluoro-D-galactose |
51146-53-3 | 25mg |
$ 218.00 | 2023-09-08 | ||
| TRC | D233000-50mg |
2-Deoxy-2-fluoro-D-galactose |
51146-53-3 | 50mg |
$ 374.00 | 2023-09-08 | ||
| TRC | D233000-100mg |
2-Deoxy-2-fluoro-D-galactose |
51146-53-3 | 100mg |
$689.00 | 2023-05-18 | ||
| TRC | D233000-250mg |
2-Deoxy-2-fluoro-D-galactose |
51146-53-3 | 250mg |
$1617.00 | 2023-05-18 | ||
| Apollo Scientific | PC7303-25mg |
2-Deoxy-2-fluoro-D-galactose |
51146-53-3 | 25mg |
£220.00 | 2023-09-02 | ||
| abcr | AB231759-25 mg |
2-Deoxy-2-fluoro-D-galactose; . |
51146-53-3 | 25 mg |
€278.50 | 2023-07-20 | ||
| abcr | AB231759-100 mg |
2-Deoxy-2-fluoro-D-galactose; . |
51146-53-3 | 100 mg |
€792.00 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220724A-10 mg |
2-Deoxy-2-fluoro-D-galactose, |
51146-53-3 | 10mg |
¥1,655.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220724-25 mg |
2-Deoxy-2-fluoro-D-galactose, |
51146-53-3 | 25mg |
¥2,708.00 | 2023-07-10 |
2-Deoxy-2-fluoro-D-galactose Suppliers
2-Deoxy-2-fluoro-D-galactose Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Deoxy-2-fluoro-D-galactose
Introduction to 2-Deoxy-2-fluoro-D-galactose (CAS No. 51146-53-3)
2-Deoxy-2-fluoro-D-galactose, with the chemical identifier CAS No. 51146-53-3, is a fluorinated sugar derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound belongs to the family of glycosides and has been extensively studied for its potential applications in drug development, particularly in the synthesis of novel therapeutic agents targeting various biological pathways.
The structural modification of D-galactose by introducing a fluorine atom at the C2 position results in a molecule with enhanced metabolic stability and altered binding interactions with biological targets. This fluorination significantly influences the compound's reactivity, solubility, and pharmacokinetic profiles, making it a valuable intermediate in the design of bioactive molecules. The CAS No. 51146-53-3 registration underscores its importance as a reference standard in chemical synthesis and quality control.
In recent years, 2-Deoxy-2-fluoro-D-galactose has been explored as a key building block in the development of fluorinated glycosides, which are known for their improved bioavailability and resistance to enzymatic degradation. These properties make them particularly useful in the design of long-acting pharmaceuticals and prodrugs. The compound's ability to mimic natural sugars while introducing fluorine-based modifications has opened new avenues in glycoscience, enabling the creation of novel carbohydrate-based therapeutics.
One of the most compelling applications of 2-Deoxy-2-fluoro-D-galactose is in the field of antiviral research. Fluorinated sugars have been shown to disrupt viral glycosylation pathways, which are critical for viral entry and replication. Studies have demonstrated that compounds derived from 2-Deoxy-2-fluoro-D-galactose can inhibit the attachment of viruses to host cells by interfering with their glycosylation patterns. This approach has been particularly promising against enveloped viruses, where glycosylation plays a crucial role in their infectivity.
Furthermore, 2-Deoxy-2-fluoro-D-galactose has found utility in anticancer research. The fluorine atom at the C2 position enhances the binding affinity of glycosidic bonds, making it an effective scaffold for designing inhibitors targeting glycosyltransferases involved in tumor progression. These enzymes are often overexpressed in cancer cells and are critical for maintaining tumor cell viability and metastasis. By inhibiting these enzymes, fluorinated galactose derivatives can selectively target cancer cells while minimizing toxicity to healthy tissues.
The synthesis of 2-Deoxy-2-fluoro-D-galactose involves multi-step organic transformations, including fluorination and protection-deprotection strategies to achieve high yields and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms efficiently. These synthetic routes not only enhance production scalability but also allow for further functionalization of the molecule, enabling the creation of a diverse library of bioactive compounds.
Recent advancements in computational chemistry have further accelerated the discovery process for 2-Deoxy-2-fluoro-D-galactose derivatives. Molecular modeling techniques have been used to predict binding affinities and optimize drug-like properties, reducing the need for extensive experimental screening. This computational approach has been instrumental in identifying lead compounds with improved pharmacokinetic profiles, making it possible to rapidly translate laboratory findings into clinical candidates.
The pharmacological evaluation of fluorinated galactose analogs has revealed several promising candidates with therapeutic potential. Preclinical studies have demonstrated that these compounds exhibit significant antiviral and anticancer activities without notable side effects. The ability of CAS No. 51146-53-3 derivatives to modulate glycosylation pathways offers a unique mechanism of action that may complement existing treatments or provide alternatives for patients resistant to conventional therapies.
In conclusion, 2-Deoxy-2-fluoro-D-galactose (CAS No. 51146-53-3) represents a cornerstone in modern medicinal chemistry, bridging the gap between natural sugars and advanced therapeutic agents. Its structural versatility and functional advantages make it an indispensable tool for researchers developing next-generation pharmaceuticals targeting viral infections, cancer, and other metabolic disorders. As our understanding of glycoscience continues to evolve, compounds derived from this fluorinated sugar derivative are poised to play an increasingly pivotal role in drug discovery and development.
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